molecular formula C11H11NO3 B3355654 2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid CAS No. 63158-57-6

2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid

Cat. No. B3355654
CAS RN: 63158-57-6
M. Wt: 205.21 g/mol
InChI Key: XPLGRRXWLIJWJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the functionalization of the indole ring, possibly through electrophilic substitution, and the introduction of the acetic acid moiety. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry. These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring and the acetic acid moiety. The indole ring is electron-rich and can undergo electrophilic aromatic substitution reactions. The acetic acid moiety could participate in various reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties are influenced by factors such as the compound’s molecular structure and the types of functional groups present .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological target it interacts with. This could involve binding to a protein, altering its function, and leading to a biological response .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include exploring its potential applications, such as its use in the development of new pharmaceuticals or agrochemicals. This would involve further studies to understand its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

2-[2-(hydroxymethyl)-1H-indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,12-13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLGRRXWLIJWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CO)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 4
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid

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